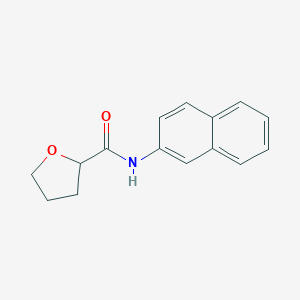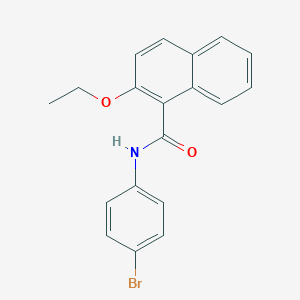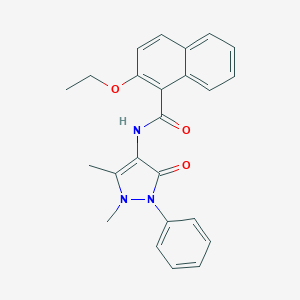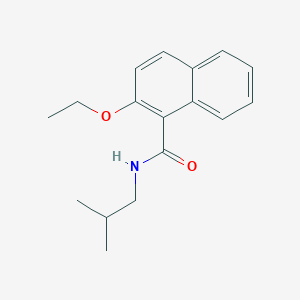![molecular formula C23H21ClN2O2 B308934 N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308934.png)
N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that is commonly referred to as CB13, and it is classified as a cannabinoid receptor ligand.
Mecanismo De Acción
N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide acts as a cannabinoid receptor ligand, specifically targeting the CB2 receptor. It has been shown to have a high affinity for the CB2 receptor and to act as a partial agonist, meaning that it can activate the receptor but not to the same extent as a full agonist.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects, inhibiting the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, protecting neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide has several advantages for lab experiments. It is a synthetic compound, meaning that it can be easily produced in large quantities. It also has a high affinity for the CB2 receptor, making it a useful tool for studying the receptor's function. However, there are also limitations to its use in lab experiments. It has been shown to have low solubility in water, making it difficult to use in certain experiments. Additionally, it has been shown to have low bioavailability, meaning that it may not be effective in vivo.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide. One direction is to further investigate its potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study its interactions with other receptors and molecules in the body, as this may provide insight into its mechanism of action. Additionally, further research is needed to improve its solubility and bioavailability, making it a more effective tool for in vivo experiments.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It acts as a cannabinoid receptor ligand, specifically targeting the CB2 receptor, and has been shown to have potential therapeutic effects in the treatment of various diseases. While it has several advantages for lab experiments, there are also limitations to its use. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide is a complex process that involves several steps. The first step in the synthesis process involves the reaction of 2-chlorobenzoyl chloride with 4-aminobenzamide to form N-(2-chlorophenyl)-4-aminobenzamide. The second step involves the reaction of N-(2-chlorophenyl)-4-aminobenzamide with 4-phenylbutyryl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide has been extensively studied in scientific research due to its potential applications in the field of medicine. It has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
Fórmula molecular |
C23H21ClN2O2 |
|---|---|
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-4-(4-phenylbutanoylamino)benzamide |
InChI |
InChI=1S/C23H21ClN2O2/c24-20-10-4-5-11-21(20)26-23(28)18-13-15-19(16-14-18)25-22(27)12-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-11,13-16H,6,9,12H2,(H,25,27)(H,26,28) |
Clave InChI |
MWDXSPMGLDNSDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
SMILES canónico |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




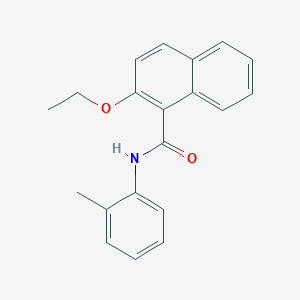
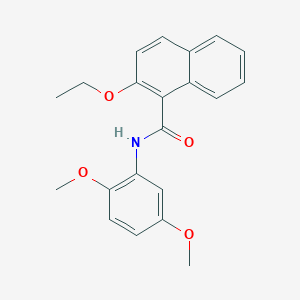
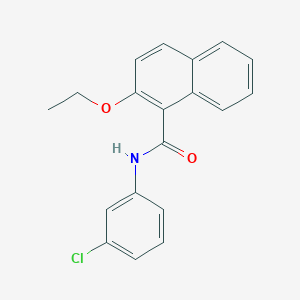

![2-(Diethylamino)ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate](/img/structure/B308860.png)
